molecular formula C25H28N4O4 B10989851 4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-[2-(morpholin-4-yl)ethyl]benzamide

4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B10989851
M. Wt: 448.5 g/mol
InChI Key: FLUZDCBPTCGHBR-UHFFFAOYSA-N
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Description

4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-[2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a morpholine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Prop-2-en-1-yloxy Group: This step involves the alkylation of the quinazoline core with prop-2-en-1-ol under basic conditions, typically using a strong base like sodium hydride.

    Formation of the Benzamide Moiety: The benzamide moiety is introduced through the reaction of the quinazoline intermediate with an appropriate benzoyl chloride derivative in the presence of a base like triethylamine.

    Attachment of the Morpholine Ring: The final step involves the reaction of the intermediate with morpholine under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazoline core or the benzamide moiety, potentially leading to the formation of reduced derivatives with different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-en-1-yloxy group can lead to the formation of epoxides, while reduction of the quinazoline core can yield dihydroquinazoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms, especially those involving quinazoline derivatives.

    Material Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can be employed in chemical biology studies to probe the function of specific proteins or to develop new chemical probes.

Mechanism of Action

The mechanism of action of 4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-[2-(morpholin-4-yl)ethyl]benzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various kinases, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity for its target. The exact molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-[2-(piperidin-4-yl)ethyl]benzamide: This compound is similar in structure but contains a piperidine ring instead of a morpholine ring.

    4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-[2-(pyrrolidin-4-yl)ethyl]benzamide: This compound features a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-[2-(morpholin-4-yl)ethyl]benzamide may confer unique properties, such as enhanced solubility, improved pharmacokinetic profile, and increased binding affinity for specific targets. These features make it a valuable compound for further research and development.

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

4-(2-methyl-4-oxo-6-prop-2-enoxyquinazolin-3-yl)-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C25H28N4O4/c1-3-14-33-21-8-9-23-22(17-21)25(31)29(18(2)27-23)20-6-4-19(5-7-20)24(30)26-10-11-28-12-15-32-16-13-28/h3-9,17H,1,10-16H2,2H3,(H,26,30)

InChI Key

FLUZDCBPTCGHBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC=C)C(=O)N1C3=CC=C(C=C3)C(=O)NCCN4CCOCC4

Origin of Product

United States

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